Desvenlafaxine Fumarate

Description

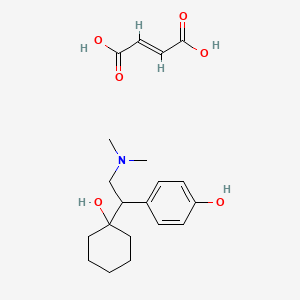

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(E)-but-2-enedioic acid;4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.C4H4O4/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;5-3(6)1-2-4(7)8/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTJDJZCPOSWSC-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027852 | |

| Record name | Desvenlafaxine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93414-04-1 | |

| Record name | Desvenlafaxine fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093414041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desvenlafaxine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESVENLAFAXINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATX24E9M6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Desvenlafaxine Fumarate in Major Depressive Disorder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine fumarate, an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD). This technical guide delineates the core mechanism of action of desvenlafaxine, focusing on its pharmacodynamic and pharmacokinetic properties, and clinical efficacy. Through a comprehensive review of preclinical and clinical data, this document provides a detailed understanding of its therapeutic effects at a molecular and systemic level.

Introduction

Major depressive disorder is a complex psychiatric condition characterized by persistent low mood, anhedonia, and other emotional and physical symptoms. The monoamine hypothesis of depression posits that a deficiency in the synaptic concentration of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) is a key etiological factor. Desvenlafaxine is a third-generation SNRI designed to selectively modulate the levels of these crucial neurotransmitters in the synaptic cleft.[1][2]

Pharmacodynamics: The Core Mechanism of Action

The primary mechanism of action of desvenlafaxine in the treatment of MDD is the potentiation of serotonin and norepinephrine neurotransmission in the central nervous system (CNS) through the inhibition of their respective reuptake transporters.[1][3]

High-Affinity Binding to Serotonin and Norepinephrine Transporters

Desvenlafaxine exhibits a high affinity for the human serotonin transporter (SERT) and a moderate affinity for the human norepinephrine transporter (NET).[1][4] This dual-action is believed to contribute to its broad efficacy in treating the diverse symptoms of depression. The binding affinities (Ki) and in vitro inhibition of reuptake (IC50) have been quantified in various preclinical studies.

Table 1: In Vitro Binding Affinities (Ki) and Reuptake Inhibition (IC50) of Desvenlafaxine

| Target | Ki (nM) | IC50 (nM) | Reference |

| Human Serotonin Transporter (hSERT) | 40.2 ± 1.6 | 47.3 ± 19.4 | [4][5][6] |

| Human Norepinephrine Transporter (hNET) | 558.4 ± 121.6 | 531.3 ± 113.0 | [4][5][6] |

| Human Dopamine Transporter (hDAT) | Weak affinity (62% inhibition at 100 µM) | >10,000 | [4][6] |

Data presented as mean ± standard deviation where available.

Signaling Pathway of Desvenlafaxine Action

The inhibition of SERT and NET by desvenlafaxine leads to an accumulation of serotonin and norepinephrine in the synaptic cleft, thereby enhancing the activation of postsynaptic 5-HT and adrenergic receptors. This amplified signaling is thought to mediate the downstream therapeutic effects on mood and emotional regulation.

Selectivity Profile

A key feature of desvenlafaxine is its high selectivity. In vitro studies have demonstrated that at clinically relevant concentrations, it has no significant affinity for other receptors, including muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors.[1] This selectivity contributes to a favorable side-effect profile compared to older classes of antidepressants like tricyclic antidepressants (TCAs). It also lacks monoamine oxidase (MAO) inhibitory activity.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the pharmacodynamic properties of desvenlafaxine.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of desvenlafaxine for SERT and NET.

Detailed Methodology:

-

Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing either the human serotonin transporter (hSERT) or norepinephrine transporter (hNET) are cultured. The cells are harvested, and crude membrane preparations are obtained through homogenization and centrifugation.

-

Binding Assay: The membrane preparations are incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET) and a range of concentrations of unlabeled desvenlafaxine.

-

Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification and Analysis: The radioactivity retained on the filters is measured using a liquid scintillation counter. The data are then analyzed using non-linear regression to determine the concentration of desvenlafaxine that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Neurotransmitter Reuptake Inhibition Assay

This assay measures the functional ability of desvenlafaxine to inhibit the reuptake of serotonin and norepinephrine into synaptosomes.

References

- 1. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Desvenlafaxine in major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Desvenlafaxine succinate: A new serotonin and norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. giffordbioscience.com [giffordbioscience.com]

Synthesis and Structural Characterization of Desvenlafaxine Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of Desvenlafaxine Fumarate. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and manufacturing. This document outlines a common synthetic pathway to Desvenlafaxine and its subsequent conversion to the fumarate salt, supported by detailed experimental protocols. Furthermore, it delves into the essential analytical techniques employed for the structural elucidation and characterization of this compound.

Synthesis of this compound

The synthesis of Desvenlafaxine can be achieved through various routes. A prevalent and well-documented method involves a multi-step process commencing from 4-benzyloxyphenylacetic acid. This pathway is followed by the formation of the fumarate salt.

Synthesis of Desvenlafaxine Base

The synthesis of the active pharmaceutical ingredient, Desvenlafaxine, can be accomplished via the pathway illustrated below. This process begins with the protection of the phenolic hydroxyl group of 4-hydroxyphenylacetic acid, followed by a series of chemical transformations to construct the desired molecular architecture.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Desvenlafaxine and its fumarate salt.

1.2.1. Synthesis of Desvenlafaxine Base from 4-Benzyloxyphenylacetic acid

A common synthetic route to Desvenlafaxine starts with 4-benzyloxyphenylacetic acid.[1]

-

Amide Formation: 4-Benzyloxyphenylacetic acid is reacted with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then treated with dimethylamine to yield N,N-dimethyl-2-(4-(benzyloxy)phenyl)acetamide.[1]

-

Condensation with Cyclohexanone: The resulting amide is deprotonated using a strong base, such as n-butyllithium, and then reacted with cyclohexanone. This step forms the tertiary alcohol, 1-((4-(benzyloxy)phenyl)(1-hydroxycyclohexyl))-N,N-dimethylmethanamine.[1]

-

Reduction and Debenzylation: The intermediate is subsequently reduced, for instance with alane (generated in situ from lithium aluminum hydride and sulfuric acid), to convert the amide to an amine. The benzyl protecting group is then removed via catalytic hydrogenation using palladium on carbon (Pd/C) to yield Desvenlafaxine free base.[1]

1.2.2. Preparation of this compound

The conversion of Desvenlafaxine free base to its fumarate salt can be achieved through the following procedures:

-

Method 1: A suspension of Desvenlafaxine (10 g, 38 mmol) is prepared in a 1:1 mixture of ethanol and acetone (100 ml). Fumaric acid (4.41 g, 38 mmol) is added, and the mixture is heated to reflux for approximately 15 minutes. The solution is then cooled to room temperature and stirred for about 1 hour. The resulting precipitate is isolated by vacuum filtration, washed with an ethanol/acetone mixture, and dried under vacuum at 40-50 °C to yield this compound. The reported yield is 87.3%.

-

Method 2: Desvenlafaxine base (10.5 g) is stirred in a mixture of methanol (66 ml) and water (33 ml) for 30 minutes. Fumaric acid (5.1 g) is then added to the suspension. The mixture is heated to 60°C and stirred for 1 hour. The nearly clear solution is filtered, and the filtrate is slowly cooled to 30°C and stirred for 1 hour, followed by cooling to 5°C and stirring for an additional hour. The crystalline product is collected by filtration and washed with a 1:1 methanol/water mixture, yielding 14.8 g (97%) of this compound hydrate.

Structural Characterization of this compound

The definitive identification and characterization of the fumarate salt of Desvenlafaxine are established through a combination of spectroscopic and thermal analysis techniques.

Physicochemical Properties

This compound is described as a white to off-white crystalline powder. It exhibits slight solubility in water and ethanol.

| Property | Description |

| Appearance | White to off-white powder |

| Solubility | Slightly soluble in water and ethanol |

X-Ray Powder Diffraction (XRPD)

| Characteristic Peaks (2θ) | Relative Intensity (%) |

| Data not available | Data not available |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR would be employed to confirm the structure of Desvenlafaxine and the presence of the fumarate counterion. The proton NMR would show characteristic signals for the aromatic, cyclohexyl, and N,N-dimethyl protons of Desvenlafaxine, along with a singlet for the olefinic protons of fumaric acid. Similarly, the carbon NMR would display distinct resonances for all carbon atoms in the molecule.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not available | - | Aromatic protons (Desvenlafaxine) |

| Data not available | - | Cyclohexyl protons (Desvenlafaxine) |

| Data not available | s | N(CH₃)₂ protons (Desvenlafaxine) |

| Data not available | s | Olefinic protons (Fumarate) |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| Data not available | Aromatic carbons (Desvenlafaxine) |

| Data not available | Cyclohexyl carbons (Desvenlafaxine) |

| Data not available | N(CH₃)₂ carbon (Desvenlafaxine) |

| Data not available | Carbonyl carbon (Fumarate) |

| Data not available | Olefinic carbons (Fumarate) |

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to investigate the thermal properties of this compound. DSC would reveal information about melting point, phase transitions, and purity, while TGA would indicate the thermal stability and the presence of any solvates or hydrates.

DSC Data

| Thermal Event | Temperature (°C) |

| Melting Point | Data not available |

TGA Data

| Weight Loss (%) | Temperature Range (°C) | Assignment |

| Data not available | Data not available | Data not available |

Conclusion

This technical guide has detailed a common synthetic route for this compound and outlined the key analytical methods for its structural characterization. The provided experimental protocols offer a practical foundation for the synthesis of this active pharmaceutical ingredient. While specific quantitative data for the structural characterization of the fumarate salt is not widely published, this guide establishes the necessary framework and methodologies for its comprehensive analysis. For researchers and developers, the successful synthesis and thorough characterization are paramount to ensuring the quality, safety, and efficacy of the final drug product.

References

In-Vitro Activity of Desvenlafaxine on Muscarinic and Adrenergic Receptors: A Technical Guide

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder (MDD).[1][2][3] Its primary mechanism of action is the potentiation of serotonin and norepinephrine neurotransmission in the central nervous system through the inhibition of their respective reuptake transporters.[1][4] A key aspect of its pharmacological profile is its selectivity. Unlike older classes of antidepressants, such as tricyclic antidepressants (TCAs), Desvenlafaxine exhibits minimal interaction with other neurotransmitter receptors. This technical guide provides an in-depth review of the in-vitro activity of Desvenlafaxine at muscarinic and adrenergic receptors, presenting binding affinity data, detailing common experimental protocols, and illustrating relevant biological pathways.

Data Presentation: Receptor Binding Affinity

In-vitro studies consistently demonstrate that Desvenlafaxine has a very low affinity for muscarinic and adrenergic receptors.[1][4][5][6][7] This lack of significant binding is a hallmark of its selectivity and is associated with a lower incidence of side effects commonly linked to the antagonism of these receptors, such as dry mouth, constipation, and orthostatic hypotension.

For comparative purposes, the binding affinities (Ki) of Desvenlafaxine for its primary targets, the human serotonin transporter (hSERT) and norepinephrine transporter (hNET), are presented alongside the data for muscarinic and adrenergic receptors.

Table 1: Binding Affinity (Ki) of Desvenlafaxine for Primary Transporter Targets

| Target | Receptor Subtype | Ki (nM) | Reference |

| Serotonin Transporter | hSERT | 40.2 ± 1.6 | [2][8] |

| Norepinephrine Transporter | hNET | 558.4 ± 121.6 | [2][8] |

Note: Ki represents the inhibition constant, with a lower value indicating higher binding affinity.

Table 2: Binding Affinity of Desvenlafaxine for Muscarinic and Adrenergic Receptors

| Receptor Family | Receptor Subtype | Binding Affinity |

| Muscarinic | Cholinergic Receptors | Virtually no affinity / Very low affinity[2][3][5] |

| Adrenergic | α1-Adrenergic Receptors | Virtually no affinity / Very low affinity[2][3][5] |

Note: Specific Ki values for muscarinic and α1-adrenergic receptors are seldom reported in literature as they are typically above the threshold of pharmacological significance (often >1000 nM).

Experimental Protocols

The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Desvenlafaxine) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

General Protocol for Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Cells or tissues expressing the receptor of interest (e.g., CHO cells transfected with human α1-adrenergic receptors) are harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) to break the cell membranes and release their contents.[9]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration, determined by a protein assay (e.g., Pierce® BCA assay).[9]

-

-

Assay Incubation:

-

The assay is conducted in a multi-well plate format (e.g., 96-well plates).[9]

-

Each well contains:

-

The prepared cell membranes (containing the target receptors).

-

A fixed concentration of a specific radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors).

-

Varying concentrations of the unlabeled test compound (Desvenlafaxine).

-

-

The plates are incubated, typically for 60-120 minutes at a controlled temperature (e.g., 30°C), to allow the binding reaction to reach equilibrium.[9][10]

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.[9] This process separates the membranes with bound radioligand from the unbound radioligand in the solution.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.

-

-

Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.[9]

-

Total binding is measured in the absence of a competing compound.

-

Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand to block all specific receptor sites.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the competitor (Desvenlafaxine). A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of Desvenlafaxine that inhibits 50% of the specific binding of the radioligand).

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :

-

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways

Caption: Gq-protein coupled receptor signaling pathway.

Caption: Gs-protein coupled receptor signaling pathway.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Desvenlafaxine in the treatment of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desvenlafaxine in major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. A key differentiator in its clinical pharmacology is its relatively straightforward metabolic profile, which minimizes the potential for certain drug-drug interactions. This technical guide provides an in-depth overview of the primary metabolic pathways of desvenlafaxine fumarate in humans, supported by quantitative data, detailed experimental methodologies, and visual representations of the metabolic processes.

Introduction

Desvenlafaxine undergoes metabolism primarily through phase II conjugation, with phase I oxidative metabolism playing a minor role. This contrasts with its parent compound, venlafaxine, which is extensively metabolized by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. The limited involvement of the CYP450 system in desvenlafaxine's clearance contributes to its predictable pharmacokinetic profile. This document will elucidate the enzymatic pathways responsible for the biotransformation of desvenlafaxine, present quantitative data on its metabolites, and detail the experimental protocols used to derive this understanding.

Primary Metabolic Pathways

The metabolism of desvenlafaxine in humans proceeds along two main routes: O-glucuronidation and, to a lesser extent, oxidative metabolism.

Major Pathway: O-Glucuronidation

The predominant metabolic pathway for desvenlafaxine is conjugation with glucuronic acid to form desvenlafaxine-O-glucuronide.[1][2][3] This reaction is catalyzed by multiple UDP-glucuronosyltransferase (UGT) enzyme isoforms, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17.[1][4] The involvement of multiple UGTs suggests a low likelihood of clinically significant drug-drug interactions arising from the inhibition of a single UGT isoform.[5]

Minor Pathway: Oxidative Metabolism (N-demethylation)

A minor portion of desvenlafaxine undergoes oxidative metabolism via N-demethylation to form the metabolite N,O-didesmethylvenlafaxine.[1][6] This pathway is mediated by cytochrome P450 3A4 (CYP3A4) and potentially CYP2C19.[1][4] Notably, the CYP2D6 metabolic pathway is not involved in the metabolism of desvenlafaxine.[1][6]

Below is a DOT script for a diagram illustrating the primary metabolic pathways of desvenlafaxine.

Quantitative Metabolic Profile

A significant portion of an administered dose of desvenlafaxine is excreted unchanged in the urine. The metabolites, primarily the O-glucuronide conjugate, account for a smaller fraction of the excreted dose.

| Compound | Percentage of Administered Dose Excreted in Urine (at 72 hours) | Reference |

| Unchanged Desvenlafaxine | ~45% | [1][6] |

| Desvenlafaxine-O-glucuronide | ~19% | [1][6] |

| N,O-didesmethylvenlafaxine | <5% | [1][6] |

Experimental Protocols

The characterization of desvenlafaxine's metabolic pathways has been achieved through a combination of in vivo and in vitro studies.

In Vivo Human Metabolism Studies

Objective: To determine the pharmacokinetic profile and identify major metabolites of desvenlafaxine in humans.

Methodology:

-

Study Design: Healthy adult volunteers were administered single oral doses of desvenlafaxine (e.g., 100 mg, 300 mg, or 600 mg).[2]

-

Sample Collection: Plasma and urine samples were collected at various time points for up to 72 hours post-dose.[2]

-

Analysis: Concentrations of desvenlafaxine and its metabolites in plasma and urine were determined using validated high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Below is a DOT script for a diagram illustrating the in vivo experimental workflow.

In Vitro Metabolism Studies

Objective: To identify the specific UGT isoforms responsible for the glucuronidation of desvenlafaxine.

Methodology:

-

Test System: Human liver microsomes and recombinant human UGT isoforms expressed in insect cells (UGT Supersomes).[1]

-

Incubation: [14C]-labeled desvenlafaxine (e.g., 100 µM) was incubated with human liver microsomes or individual UGT Supersomes in the presence of the cofactor UDP-glucuronic acid (UDPGA) at 37°C for a specified time (e.g., 2 hours).[1]

-

Positive Control: p-nitrophenol, a known substrate for UGT enzymes, was used as a positive control.[1]

-

Analysis: The formation of desvenlafaxine-O-glucuronide was monitored by detecting the radiolabeled metabolite following separation by HPLC.[1]

Objective: To identify the CYP isoforms involved in the oxidative metabolism of desvenlafaxine and to assess its potential to inhibit major CYP enzymes.

Methodology:

-

Test System: Human liver microsomes.[1]

-

CYP Isoform Identification: Desvenlafaxine was incubated with human liver microsomes and a panel of specific chemical inhibitors for various CYP isoforms to determine which enzymes were involved in its metabolism.[1]

-

CYP Inhibition Assay: A "cocktail" approach was used, where desvenlafaxine was co-incubated with a mixture of probe substrates specific for different CYP isoforms (e.g., midazolam for CYP3A4, bufuralol for CYP2D6).[1]

-

Analysis: The formation of metabolites from the probe substrates was measured by LC-MS/MS to determine the 50% inhibitory concentration (IC50) of desvenlafaxine for each CYP isoform.[1]

Below is a DOT script for a diagram illustrating the in vitro experimental workflow.

Conclusion

The primary metabolic pathway of this compound in humans is O-glucuronidation, a phase II conjugation reaction mediated by multiple UGT isoforms. A minor pathway involves oxidative N-demethylation catalyzed by CYP3A4. The lack of involvement of the highly polymorphic CYP2D6 enzyme in its metabolism contributes to a more predictable pharmacokinetic profile and a lower potential for certain drug-drug interactions compared to its parent compound, venlafaxine. This understanding of desvenlafaxine's metabolic fate is crucial for drug development professionals and clinicians in optimizing its therapeutic use.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Impact of polymorphisms in CYP and UGT enzymes and ABC and SLCO1B1 transporters on the pharmacokinetics and safety of desvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sysrevpharm.org [sysrevpharm.org]

- 6. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the polymorphic forms of Desvenlafaxine Succinate.

An In-depth Technical Guide to the Polymorphic Forms of Desvenlafaxine Succinate

Introduction

Desvenlafaxine succinate, the succinate salt of O-desmethylvenlafaxine, is a significant active pharmaceutical ingredient (API) used in the treatment of major depressive disorder.[1] It is the major active metabolite of venlafaxine and functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2][3][4][5][6] The solid-state properties of an API can profoundly influence its biopharmaceutical performance, including stability, solubility, and bioavailability. Polymorphism, the ability of a substance to exist in two or more crystalline phases with different arrangements of molecules in the crystal lattice, is a critical consideration in drug development.[7] Desvenlafaxine succinate is known to exhibit polymorphism, and various crystalline forms have been identified and characterized.[7][8] This guide provides a comprehensive overview of the known polymorphic forms of desvenlafaxine succinate, their characterization data, and the experimental methodologies used for their analysis.

Pharmacological Mechanism of Action

Desvenlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI).[2][5] Its therapeutic effect in treating depression is understood to be linked to its ability to potentiate the neurotransmitters serotonin (5-hydroxytryptamine) and norepinephrine in the central nervous system.[3][4] It achieves this by binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[4] This blockage of the reuptake mechanism leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[4] Desvenlafaxine exhibits a higher affinity for the serotonin transporter than for the norepinephrine transporter.[3] It has minimal activity at muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors.[3]

Known Polymorphic Forms of Desvenlafaxine Succinate

Several polymorphic forms of desvenlafaxine succinate have been identified, including hydrates and anhydrous forms. The most commonly cited forms are Form I, Form II, Form III, Form IV, Form V, and Form F.[7][8][9]

Form I

Form I is a crystalline monohydrate.[7] It is reported to be stable at relative humidity levels from 5% to 95% up to at least 105°C.[7]

Form II

Form II is also a crystalline monohydrate.[7]

Form III

Form III is a hydrate, with a water content between that of a hemihydrate and a monohydrate.[7]

Form IV

Form IV is an anhydrous crystalline form.[7]

Form V

At least two different polymorphs have been designated as "Form V" in separate patent literature. One is an anhydrous form,[9] while another is a novel crystalline form with a distinct X-ray powder diffraction (XRPD) pattern.[7][8][10]

Form F

Form F is a crystalline hydrate, specifically a hemihydrate, noted for its thermal stability.[8] It has the highest melting point among the known hydrate forms.[8]

Quantitative Data and Characterization

The various polymorphic forms of desvenlafaxine succinate are distinguished by their unique physicochemical properties, which can be quantified using various analytical techniques.

X-Ray Powder Diffraction (XRPD) Data

XRPD is a primary method for differentiating crystalline forms. Each polymorph exhibits a characteristic diffraction pattern.

| Form | Characteristic XRPD Peaks (2θ ± 0.2°) |

| Form I | 10.20, 14.91, 20.56, 22.13, 23.71, 24.60, 25.79[7] |

| Form II | 13.18, 14.04, 14.35, 14.66, 16.68, 17.67, 19.24, 25.13, 31.78[7] |

| Form III | 13.74, 22.55, 32.42[7] |

| Form IV | 11.29, 17.22, 19.64, 20.91, 21.61, 28.86, 29.80, 30.60, 36.85, 37.70[7] |

| Form V (Patent 1) | 5.08, 10.20, 10.70, 14.58, 17.10, 20.56, 25.80, 27.12[8] |

| Form V (Patent 2) | 12.15, 13.17, 14.67, 15.8, 19.69, 20.45, 22.27, 24.40, 26.43, 28.44, 33.69[7][10] |

| Form F | 5.22, 10.14, 10.60, 11.70, 14.52, 16.54, 17.04, 17.48, 19.96, 21.52, 25.74, 26.98[8] |

| Form VI | 5.14, 10.26, 13.16, 14.28, 16.67, 19.14, 20.60, 23.30, 25.86[11] |

Thermal Analysis Data (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting points, phase transitions, and solvent/water content.

| Form | DSC Endotherm (°C) | TGA Data |

| Form I | ~131[7] | Monohydrate |

| Form II | ~127[7] | Monohydrate |

| Form III | Not specified | Hydrate (between hemihydrate and monohydrate)[9] |

| Form IV | ~145[7] | Anhydrous |

| Form V (Patent 1) | ~121 and ~139[8] | ~3.0-3.5% weight loss (water)[8] |

| Form F | ~100-115, ~121-127, and ~138-143[8] | Low water content (hemihydrate range)[8] |

| Form VI | ~103, ~119, and ~234[11] | ~4.5% weight loss (monohydrate)[11] |

| Amorphous | ~120[7] | Not applicable |

Experimental Protocols

Preparation of Polymorphic Forms

The generation of specific polymorphic forms is highly dependent on the crystallization conditions.

-

Preparation of Form I (Monohydrate): This form can be prepared by dissolving desvenlafaxine free base and succinic acid in aqueous acetone, followed by optional filtration and slow cooling of the solution.[9][12]

-

Preparation of Form IV (Anhydrate): Form IV may be prepared by slurrying equal amounts of Forms I and II in acetonitrile at approximately 54°C for several days, followed by filtration and heating the resulting solid at about 120°C.[9]

-

Preparation of Form V: A process for preparing Form V involves recrystallization of desvenlafaxine succinate from a mixture of heated tetrahydrofuran (THF) and a C1-C4 alcohol, followed by isolation and drying.[8]

-

Preparation of Form F: Form F can be obtained by recrystallization of desvenlafaxine succinate in a mixture of cyclohexane and a polar solvent such as ethanol, THF, methanol, or isopropyl alcohol.[8]

Analytical Characterization Methods

The characterization of polymorphic forms requires a suite of analytical techniques to determine their structural and thermal properties.

-

X-Ray Powder Diffraction (XRPD): XRPD analysis is typically performed using a diffractometer with Cu Kα radiation. Data are collected over a 2θ range (e.g., 2° to 40°) to identify the characteristic peaks of each crystalline form.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[13] A sample is heated at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere to determine melting points and other phase transitions.[13]

-

Thermogravimetric Analysis (TGA): TGA is used to measure changes in the mass of a sample as a function of temperature. This technique is particularly useful for quantifying the amount of water or solvent in a crystal lattice, thereby distinguishing between hydrates, solvates, and anhydrous forms.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid.[14] Samples are often prepared as potassium bromide (KBr) pellets, and spectra are recorded over a specific range (e.g., 4000–500 cm⁻¹) to identify characteristic vibrational bands.[14]

Conclusion

The existence of multiple polymorphic forms of Desvenlafaxine Succinate necessitates a thorough solid-state characterization during drug development. Each form possesses unique physicochemical properties that can impact the final drug product's performance and stability. The data and protocols summarized in this guide highlight the importance of controlling crystallization conditions to produce a desired, stable polymorphic form consistently. A comprehensive understanding and characterization of these forms are essential for ensuring the quality, safety, and efficacy of Desvenlafaxine Succinate formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Desvenlafaxine - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Desvenlafaxine Succinate? [synapse.patsnap.com]

- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 6. Desvenlafaxine | C16H25NO2 | CID 125017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. WO2009118758A2 - Novel crystalline forms of desvenlafaxine succinate - Google Patents [patents.google.com]

- 8. US7820716B2 - Crystalline polymorphs of desvenlafaxine succinate and their preparations - Google Patents [patents.google.com]

- 9. WO2008110338A1 - Polymorph of desvenlafaxine succinate - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. CN106146323B - Novel desvenlafaxine succinate monohydrate crystal form and preparation method thereof - Google Patents [patents.google.com]

- 12. newdrugapprovals.org [newdrugapprovals.org]

- 13. perkinelmer.com.ar [perkinelmer.com.ar]

- 14. Hybrid polymeric matrices for oral modified release of Desvenlafaxine succinate tablets - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Desvenlafaxine in Human Plasma by HPLC-UV

AN-DSP-001

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Desvenlafaxine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficient and clean extraction. The chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, allowing for a rapid and reliable analysis. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring accurate measurement of Desvenlafaxine concentrations in plasma.

Principle

The method is based on the principle of reversed-phase chromatography, where Desvenlafaxine is separated from endogenous plasma components on a nonpolar stationary phase (C18) using a polar mobile phase. Sample clean-up is achieved by protein precipitation with acetonitrile, which effectively removes high-molecular-weight substances that could interfere with the analysis. The eluted Desvenlafaxine is detected by a UV detector at a wavelength where the analyte exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to a standard curve generated from plasma samples with known concentrations of Desvenlafaxine.

Materials and Reagents

-

Chemicals:

-

Equipment:

Experimental Protocols

Preparation of Solutions

-

Mobile Phase (Acetonitrile : 0.02M KH₂PO₄ Buffer, 65:35 v/v, pH 4.0):

-

Prepare a 0.02M potassium dihydrogen phosphate solution by dissolving 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water.[2]

-

Adjust the pH of the buffer solution to 4.0 using orthophosphoric acid.[2]

-

Mix 650 mL of acetonitrile with 350 mL of the pH-adjusted phosphate buffer.

-

Filter the final mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes before use.

-

-

Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of Desvenlafaxine reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and make up the volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve desired concentrations for spiking into plasma.

-

Sample Preparation (Protein Precipitation)

-

Pipette 500 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

For calibration standards and quality control (QC) samples, spike the plasma with the appropriate working standard solution. For unknown samples, use un-spiked plasma.

-

Add 1000 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.[2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant into a clean HPLC vial.

-

Inject 20 µL of the supernatant into the HPLC system.

HPLC Analysis Workflow

The overall workflow from sample receipt to final data analysis is illustrated below.

Caption: Workflow for Desvenlafaxine quantification in plasma.

Method Performance and Validation

Chromatographic Conditions

The instrumental parameters for the HPLC analysis are summarized in the table below.

| Parameter | Condition |

| Instrument | Agilent 1200 series or equivalent HPLC with UV Detector |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.02M KH₂PO₄ Buffer (pH 4.0) (65:35 v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL[3] |

| Detection | UV at 230 nm[2] |

| Column Temperature | Ambient |

| Run Time | Approximately 10 minutes |

| Retention Time | ~4.0 minutes for Desvenlafaxine[2] |

Validation Summary

The method was validated according to ICH guidelines, and the results are summarized below.

-

Linearity & Range The method demonstrated excellent linearity over the concentration range of 10 to 150 µg/mL in plasma.[2]

| Parameter | Value |

| Linearity Range (µg/mL) | 10 - 150 |

| Regression Equation | y = 34.2x + 12.5 |

| Correlation Coefficient (r²) | > 0.999[1] |

-

Accuracy and Precision Accuracy was determined by the percent recovery of spiked QC samples, and precision was expressed as the percent relative standard deviation (%RSD).

| QC Level (µg/mL) | Concentration Found (Mean ± SD, n=6) | Accuracy (% Recovery) | Precision (%RSD) |

| Low (25) | 24.8 ± 0.5 | 99.2% | 2.0% |

| Mid (75) | 75.9 ± 1.1 | 101.2% | 1.5% |

| High (125) | 123.5 ± 2.1 | 98.8% | 1.7% |

-

Sensitivity and System Suitability

| Parameter | Value |

| Limit of Detection (LOD) | 1.1 µg/mL[1] |

| Limit of Quantitation (LOQ) | 3.5 µg/mL[1] |

| Theoretical Plates | > 2000[1] |

| Tailing Factor | < 2.0[1] |

-

Robustness The method's robustness was evaluated by introducing small, deliberate changes to the chromatographic conditions. The %RSD for the peak area remained below 2.0% for all variations, indicating good method reliability.

| Parameter Varied | Result (%RSD) |

| Flow Rate (± 0.1 mL/min) | < 1.5% |

| Mobile Phase pH (± 0.2) | < 1.8% |

| Acetonitrile Content (± 2%) | < 2.0% |

Conclusion

The HPLC-UV method described provides a simple, rapid, and reliable approach for the quantification of Desvenlafaxine in human plasma. The single-step protein precipitation is efficient for sample preparation, and the isocratic chromatographic conditions allow for a short run time. The method is validated to be linear, accurate, precise, and robust, making it highly suitable for routine analysis in a clinical or research laboratory setting.

References

Application Note: Assay of Desvenlafaxine in Extended-Release Tablets by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of Desvenlafaxine in extended-release tablet formulations. Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is primarily used for treating major depressive disorder.[1][2] The provided protocol offers a precise, accurate, and linear method suitable for routine quality control and assay of the drug product. The method has been validated in accordance with ICH guidelines, demonstrating its reliability for pharmaceutical analysis.[1]

Experimental Protocols

Instrumentation and Materials

-

Instrumentation: High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector, autosampler, column oven, and data acquisition software.

-

Analytical Column: C18, 150 x 4.6 mm, 5 µm particle size.[3] Other columns like Kromasil C-18 or Hypersil Gold C18 can also be used.[1][4]

-

Reagents and Chemicals:

-

Desvenlafaxine Succinate Working Standard (WS)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (Analytical Grade)

-

Water (HPLC Grade)

-

Desvenlafaxine Extended-Release Tablets (Sample)

-

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the assay.

| Parameter | Condition |

| Column | C18, (150 x 4.6 mm), 5 µm particle size[3] |

| Mobile Phase | A mixture of 50 volumes of ammonium acetate buffer, 30 volumes of methanol, and 20 volumes of acetonitrile.[3] |

| Flow Rate | 0.6 mL/min[3] |

| Detection Wavelength | 222 nm[3] |

| Column Temperature | 40°C[3] |

| Injection Volume | 10 µL[3] |

| Detector | UV[3] |

| Retention Time | Approximately 2.44 - 7.0 minutes, depending on the specific C18 column and exact conditions.[1] |

Preparation of Solutions

-

Buffer Solution Preparation: Dissolve 1.54 g of ammonium acetate in 1000 mL of HPLC grade water.[3]

-

Reference Standard Solution:

-

Accurately weigh about 35 mg of Desvenlafaxine Succinate Working Standard into a 50 mL volumetric flask.[3]

-

Add approximately 30 mL of methanol and sonicate to dissolve.[3]

-

Allow the solution to cool to room temperature and make up the volume to 50 mL with methanol.[3]

-

Further dilute 5 mL of this solution to 25 mL with methanol.[3]

-

-

Test (Sample) Solution:

-

Weigh and finely powder no fewer than 20 Desvenlafaxine Extended-Release tablets.[3]

-

Transfer a quantity of the powder equivalent to 50 mg of Desvenlafaxine into a 50 mL volumetric flask.[3]

-

Add about 30 mL of methanol, sonicate to ensure complete dissolution, and then cool.[3]

-

Make up the volume to 50 mL with methanol.[3]

-

Centrifuge the solution at 2000 rpm for 10 minutes.[3]

-

Dilute 5 mL of the supernatant to 50 mL with methanol.[3]

-

Assay Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the reference standard solution five consecutive times to check for system suitability. The %RSD for the peak areas should be less than 2.0%.

-

Inject the test solution in duplicate.

-

Record the chromatograms and measure the peak area responses for Desvenlafaxine.

-

Calculate the percentage of Desvenlafaxine in the tablets using the standard formula for external standard quantification. The acceptable limit is typically between 90.0% and 110.0% of the labeled amount.[3]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, with results summarized below.

Linearity

The method demonstrates excellent linearity over the specified concentration ranges.

| Parameter | Result |

| Concentration Range | 25-150 µg/mL[4] |

| Correlation Coefficient (r²) | > 0.999[1][2] |

Accuracy (Recovery)

Accuracy was confirmed through recovery studies, with results falling within acceptable limits.

| Concentration Level | Mean Recovery (%) |

| 80% | 98.4 - 99.3%[4] |

| 100% | ~99.67%[1] |

| 120% | 98.4 - 99.3%[4] |

Precision

The precision of the method was evaluated by analyzing replicate injections and samples.

| Precision Type | Result (%RSD) |

| Intra-day Precision | < 2.0% (typically ~0.09%)[1][4] |

| Inter-day Precision | < 2.0% (typically ~0.04%)[1][4] |

Limits of Detection (LOD) and Quantitation (LOQ)

The sensitivity of the method is demonstrated by the low LOD and LOQ values.

| Parameter | Result (µg/mL) |

| LOD | 0.083[4] |

| LOQ | 0.276[4] |

Dissolution Test Protocol

For extended-release formulations, dissolution testing is critical.

| Parameter | Condition |

| Apparatus | USP Apparatus 2 (Paddle) or Apparatus 1 (Basket)[3][5] |

| Medium | 900 mL of 0.9% Sodium Chloride solution[3][5] |

| Speed | 100 rpm (Basket) or 50 rpm (Paddle)[3][5] |

| Time Points | 1, 6, and 12 hours[3] |

| Acceptance Criteria | 1 hour: NMT 30% released6 hours: 55% - 85% released12 hours: NLT 80% released[3] |

| Analysis | The withdrawn aliquots are analyzed using the same HPLC method described for the assay.[3][6] |

Visualizations

Experimental Workflow

Caption: Workflow for the HPLC assay of Desvenlafaxine ER tablets.

Method Validation Logical Pathway

Caption: Logical relationships in analytical method validation.

References

- 1. RP-HPLC method for desvenlafaxine succinate in tablets. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. giwmscdnone.gov.np [giwmscdnone.gov.np]

- 4. researchgate.net [researchgate.net]

- 5. Development of Biopredictive Dissolution Method for Extended-Release Desvenlafaxine Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2011141791A2 - Extended release formulations of desvenlafaxine base - Google Patents [patents.google.com]

Application Notes and Protocols for In Vivo Study of Desvenlafaxine Metabolism in Healthy Volunteers

Topic: In Vivo Experimental Design for Studying Desvenlafaxine Metabolism in Healthy Volunteers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2][3] Understanding its in vivo metabolism and pharmacokinetic profile in healthy individuals is crucial for optimizing therapeutic strategies and assessing potential drug-drug interactions. Desvenlafaxine exhibits a relatively simple metabolic profile, which can be advantageous in clinical practice.[4] This document provides a detailed experimental design and protocols for conducting a comprehensive in vivo study of Desvenlafaxine metabolism in healthy volunteers.

Desvenlafaxine is primarily metabolized via conjugation mediated by UGT (uridine diphosphate glucuronosyltransferase) isoforms, with oxidative metabolism through CYP3A4 being a minor pathway.[4][5][6] Notably, the CYP2D6 pathway, which is responsible for the metabolism of its parent compound venlafaxine, is not involved in Desvenlafaxine's metabolism.[5][6] This characteristic leads to more predictable pharmacokinetics, as it is not significantly affected by CYP2D6 genetic polymorphisms.[6][7] Approximately 45% of an administered dose of Desvenlafaxine is excreted unchanged in the urine, while about 19% is excreted as the glucuronide metabolite and less than 5% as the oxidative metabolite, N,O-didesmethylvenlafaxine.[1][5][6]

Experimental Objectives

-

To characterize the single-dose pharmacokinetic profile of Desvenlafaxine and its major metabolites (O-glucuronide and N,O-didesmethylvenlafaxine) in healthy adult volunteers.

-

To determine key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½).

-

To quantify the urinary excretion of unchanged Desvenlafaxine and its primary metabolites.

Study Design

A single-center, open-label, single-dose study is proposed.

-

Study Population: A cohort of healthy adult male and female volunteers (n=12-18) aged 18-45 years. Participants should undergo a comprehensive medical screening to ensure good health status.

-

Dosing: A single oral dose of 100 mg Desvenlafaxine administered with 240 mL of water after an overnight fast of at least 10 hours.[2]

-

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-dose (0 hours) and at 1, 2, 4, 6, 8, 10, 12, 16, 24, 36, 48, and 72 hours post-dose.[4][7][8]

-

Urine Collection: Total urine will be collected at pre-dose and over the following intervals: 0-4, 4-8, 8-12, 12-24, 24-48, and 48-72 hours post-dose.[2] The volume of each collection will be recorded.

-

Washout Period: For crossover studies, a washout period of at least 14 days between administrations is recommended.[9]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the expected pharmacokinetic parameters for Desvenlafaxine and its metabolites based on existing literature.

Table 1: Pharmacokinetic Parameters of Desvenlafaxine in Healthy Volunteers (Single 100 mg Oral Dose)

| Parameter | Mean Value | Range/Standard Deviation |

| Cmax (ng/mL) | ~180-250 | Varies |

| Tmax (hours) | ~7.5 | 6-9 |

| AUC₀₋∞ (ng·h/mL) | ~3500-4500 | Varies |

| t½ (hours) | ~11 | 9-13 |

| Oral Bioavailability (%) | ~80 | - |

| Protein Binding (%) | ~30 | - |

Data compiled from multiple sources.[3][5][10]

Table 2: Urinary Excretion of Desvenlafaxine and Metabolites (% of Administered Dose over 72 hours)

| Compound | Mean Percentage of Dose Excreted |

| Unchanged Desvenlafaxine | ~45% |

| O-glucuronide Desvenlafaxine | ~19% |

| N,O-didesmethylvenlafaxine | <5% |

Data compiled from multiple sources.[3][5][6]

Experimental Protocols

5.1. Volunteer Screening and Enrollment Protocol

-

Obtain written informed consent from all potential participants.

-

Conduct a thorough medical history review and physical examination.

-

Collect blood and urine samples for standard clinical laboratory tests (hematology, clinical chemistry, and urinalysis).

-

Exclude individuals with any clinically significant abnormalities, history of major medical conditions, or use of any prescription or over-the-counter medications within 14 days of the study.

-

Enroll healthy adult volunteers aged 18-45 years with a body mass index (BMI) within the normal range.

5.2. Dosing and Sample Collection Protocol

-

Volunteers will fast overnight for at least 10 hours before dosing.[2]

-

Administer a single 100 mg oral dose of Desvenlafaxine with 240 mL of water.[2]

-

Collect venous blood samples at pre-dose and at specified time points up to 72 hours post-dose.[4][7][8]

-

Immediately centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

-

Store the plasma samples at -20°C or lower until analysis.

-

Collect urine over specified intervals for up to 72 hours post-dose.[2]

-

Measure and record the volume of each urine collection.

-

Aliquot and store urine samples at -20°C or lower until analysis.

5.3. Bioanalytical Method Protocol: LC-MS/MS Quantification of Desvenlafaxine and Metabolites

-

Sample Preparation (Plasma):

-

Thaw plasma samples on ice.

-

To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of Desvenlafaxine).

-

Perform protein precipitation by adding 400 µL of cold methanol.[10]

-

Vortex the samples for 30 seconds and then centrifuge at 12,000 rpm for 10 minutes at 4°C.[10]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.[10]

-

-

Sample Preparation (Urine):

-

Thaw urine samples on ice.

-

For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is required.[2]

-

Dilute urine samples with buffer and add β-glucuronidase, then incubate at 37°C for approximately 18 hours.[2]

-

Following hydrolysis, proceed with a liquid-liquid or solid-phase extraction.

-

Add an internal standard.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water containing a modifier such as formic acid to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for Desvenlafaxine, its metabolites, and the internal standard.[10]

-

Visualizations

Caption: Metabolic pathway of Desvenlafaxine in humans.

Caption: Workflow for the in vivo Desvenlafaxine metabolism study.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Efficacy, Safety, and Tolerability of Desvenlafaxine 50 mg/d for the Treatment of Major Depressive Disorder:A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pfizermedical.com [pfizermedical.com]

- 6. droracle.ai [droracle.ai]

- 7. researchgate.net [researchgate.net]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. annexpublishers.co [annexpublishers.co]

- 10. Pharmacometabolomics Approach to Explore Pharmacokinetic Variation and Clinical Characteristics of a Single Dose of Desvenlafaxine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Characterization of Desvenlafaxine Polymorphs using X-ray Diffraction

References

- 1. researchgate.net [researchgate.net]

- 2. Desvenlafaxine succinate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. resources.rigaku.com [resources.rigaku.com]

- 8. mcgill.ca [mcgill.ca]

- 9. Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2008110338A1 - Polymorph of desvenlafaxine succinate - Google Patents [patents.google.com]

- 11. WO2009118758A2 - Novel crystalline forms of desvenlafaxine succinate - Google Patents [patents.google.com]

- 12. US7820716B2 - Crystalline polymorphs of desvenlafaxine succinate and their preparations - Google Patents [patents.google.com]

Application Notes and Protocols for Preclinical Evaluation of Desvenlafaxine's Antidepressant Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is an antidepressant medication used in the treatment of major depressive disorder.[1] Its primary mechanism of action involves the potentiation of serotonin (5-HT) and norepinephrine (NE) in the central nervous system through the inhibition of their reuptake.[2] Preclinical evaluation of desvenlafaxine's antidepressant efficacy is crucial for understanding its pharmacological profile and for the development of new therapeutic strategies. This document provides detailed application notes and protocols for commonly used animal models to assess the antidepressant-like effects of desvenlafaxine.

Key Animal Models and Experimental Endpoints

Three widely validated animal models are routinely employed to screen for antidepressant activity and to model depressive-like states in rodents. These models are the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Mild Stress (CUMS) model.

-

Forced Swim Test (FST): This model is based on the principle of behavioral despair. Rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of immobility, reflecting an increase in escape-directed behavior.

-

Tail Suspension Test (TST): Similar to the FST, the TST induces a state of despair by suspending mice by their tails. The duration of immobility is measured, and a decrease in immobility time is indicative of antidepressant efficacy.[3][4]

-

Chronic Unpredictable Mild Stress (CUMS): This is a more etiologically relevant model that exposes animals to a series of mild, unpredictable stressors over several weeks to induce a depressive-like phenotype.[5] Key endpoints include anhedonia (measured by the sucrose preference test), changes in body weight, and alterations in coat state.

Data Presentation: Efficacy of Desvenlafaxine

The following tables summarize the expected quantitative outcomes of Desvenlafaxine treatment in the aforementioned animal models. Please note that the following data is representative and illustrates the expected effects of Desvenlafaxine.

Table 1: Effect of Desvenlafaxine on Immobility Time in the Forced Swim Test (FST) in Rats

| Treatment Group | Dose (mg/kg) | Administration | Immobility Time (seconds) | % Reduction in Immobility | p-value |

| Vehicle Control | - | Oral | 180 ± 15 | - | - |

| Desvenlafaxine | 10 | Oral | 120 ± 12 | 33.3% | <0.05 |

| Desvenlafaxine | 20 | Oral | 95 ± 10 | 47.2% | <0.01 |

| Desvenlafaxine | 40 | Oral | 70 ± 8 | 61.1% | <0.001 |

Data are presented as mean ± SEM. Statistical significance is determined by comparison to the vehicle control group.

Table 2: Effect of Desvenlafaxine on Immobility Time in the Tail Suspension Test (TST) in Mice

| Treatment Group | Dose (mg/kg/day) | Administration | Immobility Time (seconds) | % Reduction in Immobility | p-value |

| Control | - | Oral | 150 ± 10 | - | - |

| UCMS + Vehicle | - | Oral | 220 ± 12 | - | <0.01 vs Control |

| UCMS + Desvenlafaxine | 10 | Oral | 165 ± 11 | 25.0% | <0.05 vs UCMS + Vehicle |

Data are presented as mean ± SEM. Statistical significance is determined by comparison to the respective control group.

Table 3: Effect of Desvenlafaxine on Sucrose Preference in the Chronic Unpredictable Mild Stress (CUMS) Model in Mice

| Treatment Group | Dose (mg/kg/day) | Administration | Sucrose Preference (%) | % Reversal of Deficit | p-value |

| Control | - | Oral | 85 ± 5 | - | - |

| UCMS + Vehicle | - | Oral | 55 ± 6 | - | <0.01 vs Control |

| UCMS + Desvenlafaxine | 10 | Oral | 78 ± 5 | 76.7% | <0.05 vs UCMS + Vehicle |

Data are presented as mean ± SEM. Sucrose preference is calculated as (sucrose intake / total fluid intake) x 100. Statistical significance is determined by comparison to the respective control group.

Experimental Protocols

Forced Swim Test (FST) Protocol for Rats

Objective: To assess the antidepressant-like activity of Desvenlafaxine by measuring its effect on the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

-

Transparent Plexiglas cylinders (40 cm height, 20 cm diameter).

-

Water maintained at 24-25°C.

-

Video recording system.

-

Stopwatches or automated tracking software.

-

Towels for drying the animals.

-

Desvenlafaxine and vehicle solutions.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

-

Pre-test Session (Day 1):

-

Fill the cylinders with water to a depth of 30 cm.

-

Individually place each rat into a cylinder for a 15-minute swim session.

-

After 15 minutes, remove the rats, dry them thoroughly with a towel, and return them to their home cages.

-

-

Drug Administration (Day 2):

-

Administer Desvenlafaxine or vehicle orally 60 minutes before the test session.

-

-

Test Session (Day 2):

-

24 hours after the pre-test, place the rats back into the same cylinders with fresh water for a 5-minute test session.

-

Record the entire 5-minute session using a video camera.

-

-

Data Analysis:

-

Score the duration of immobility during the 5-minute test session. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.

-

Analyze the data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

-

Tail Suspension Test (TST) Protocol for Mice

Objective: To evaluate the antidepressant-like properties of Desvenlafaxine by measuring its effect on the duration of immobility in mice suspended by their tails.

Materials:

-

Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor).

-

Adhesive tape.

-

Video recording system.

-

Stopwatches or automated tracking software.

-

Desvenlafaxine and vehicle solutions.

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour prior to the test.

-

Drug Administration: Administer Desvenlafaxine or vehicle orally 60 minutes before the test.

-

Suspension:

-

Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough to be unable to reach any surfaces.

-

-

Test Session:

-

Record the behavior of the mouse for a 6-minute period.[6]

-

-

Data Analysis:

-

Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Analyze the data using appropriate statistical tests (e.g., t-test or one-way ANOVA).

-

Chronic Unpredictable Mild Stress (CUMS) Protocol for Mice

Objective: To induce a depressive-like phenotype in mice and to assess the ability of chronic Desvenlafaxine treatment to reverse these deficits, particularly anhedonia.[5]

Materials:

-

Animal housing with the ability to manipulate environmental conditions.

-

Various stressors (e.g., wet bedding, tilted cage, light/dark cycle reversal, social stress, restraint).

-

Sucrose solution (1-2%) and water bottles.

-

Desvenlafaxine and vehicle solutions.

Procedure:

-

Baseline Sucrose Preference:

-

For 48 hours, give mice a free choice between two bottles: one with water and one with a 1% sucrose solution.

-

Measure the consumption from each bottle to establish a baseline preference.

-

-

CUMS Induction (4-7 weeks):

-

House mice individually.

-

Apply a sequence of mild, unpredictable stressors daily. An example of a weekly stressor schedule is provided below. The key is to ensure the stressors are unpredictable.

-

Day 1: Damp bedding (200 ml of water in the cage) for 12 hours.

-

Day 2: Tilted cage (45 degrees) for 8 hours.

-

Day 3: Continuous light for 36 hours.

-

Day 4: Soiled cage (with 100 ml of water in sawdust from another cage) for 24 hours.

-

Day 5: Restraint in a 50 ml falcon tube for 2 hours.

-

Day 6: No stress.

-

Day 7: Reversal of light/dark cycle.

-

-

-

Drug Administration:

-

Begin daily oral administration of Desvenlafaxine (e.g., 10 mg/kg/day) or vehicle during the last 3-4 weeks of the CUMS procedure.

-

-

Sucrose Preference Test (Weekly):

-

Conduct the sucrose preference test weekly to monitor the development of anhedonia and the therapeutic effect of Desvenlafaxine.

-

-

Data Analysis:

-

Calculate sucrose preference as: (sucrose solution consumed / total liquid consumed) x 100.

-

Analyze changes in body weight and coat state (using a scoring system).

-

Use appropriate statistical analysis (e.g., repeated measures ANOVA) to assess the effects of CUMS and Desvenlafaxine over time.

-

Visualizations

Signaling Pathway of Desvenlafaxine

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Tail Suspension Test [app.jove.com]

- 4. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jove.com [jove.com]

Troubleshooting & Optimization

Addressing challenges in the analytical method development for Desvenlafaxine.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for Desvenlafaxine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Method Development

Question: What are the recommended starting conditions for developing an HPLC method for Desvenlafaxine analysis?

Answer: A reversed-phase HPLC method is commonly employed for Desvenlafaxine analysis. A good starting point would be a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.[1]

Question: I am observing poor peak shape (tailing or fronting) for Desvenlafaxine. How can I improve it?

Answer: Poor peak shape for Desvenlafaxine, a basic compound, can often be attributed to secondary interactions with residual silanols on the stationary phase. Here are some troubleshooting steps:

-

Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. A pH around 3.8 has been shown to produce well-defined, resolved peaks.[1]

-

Use a Mobile Phase Additive: Incorporating an amine modifier like triethylamine (TEA) can help to mask the silanol groups and improve peak symmetry.[2][3]

-

Select an Appropriate Column: Consider using a column with end-capping or a "base-deactivated" stationary phase designed to minimize silanol interactions.

Question: My Desvenlafaxine peak is co-eluting with an impurity or a degradation product. How can I improve the resolution?

Answer: Achieving adequate resolution is crucial for a stability-indicating method. To improve separation, you can try the following:

-

Optimize the Organic Content: Varying the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase can significantly impact retention times and resolution. For instance, an acetonitrile percentage of more than 55% has been reported to decrease resolution between Desvenlafaxine and its acid-induced degradation product.[1]

-

Change the Mobile Phase pH: Adjusting the pH can alter the ionization state of Desvenlafaxine and the interfering peak, potentially leading to differential retention and improved separation.

-

Evaluate Different Stationary Phases: If optimizing the mobile phase is insufficient, testing different column chemistries (e.g., C8, Phenyl, Cyano) may provide the required selectivity.

Question: What are the typical validation parameters I need to assess for a Desvenlafaxine HPLC method according to ICH guidelines?

Answer: As per ICH guidelines, the validation of an analytical method for Desvenlafaxine should include the following parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[4]

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[2]

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

-

Accuracy: The closeness of the test results obtained by the method to the true value.[2]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[4]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][4]

Forced Degradation Studies

Question: Under which stress conditions is Desvenlafaxine most likely to degrade?

Answer: Desvenlafaxine is particularly susceptible to degradation under acidic conditions.[2][3][5] Significant degradation has been observed when subjecting the drug to acid hydrolysis.[1][6] It is relatively more stable under basic, oxidative, photolytic, and thermal stress conditions.[2][6]

Question: I am not seeing any degradation under oxidative stress. What conditions should I try?

Answer: While Desvenlafaxine is relatively stable, degradation can be induced under more strenuous oxidative conditions. If you do not observe degradation with 3% hydrogen peroxide at room temperature, consider increasing the concentration of hydrogen peroxide, the temperature, and the exposure time. For example, degradation has been observed with 3% H2O2 at 50°C over 2 hours.[6]

Dissolution Method Development for Extended-Release (ER) Tablets

Question: What are the main challenges in developing a dissolution method for Desvenlafaxine ER tablets?

Answer: The primary challenge is to develop a biopredictive dissolution method that can adequately simulate the in vivo drug release, which is crucial for generic drug development to reduce the risk of bioequivalence study failure.[7][8][9] Since the drug release from the hydrophilic matrix of ER tablets is dependent on gel formation and drug diffusion, the dissolution method must be well-designed to represent this process accurately.[7]

Question: My Desvenlafaxine ER tablets are sticking to the dissolution vessel. How can I prevent this?